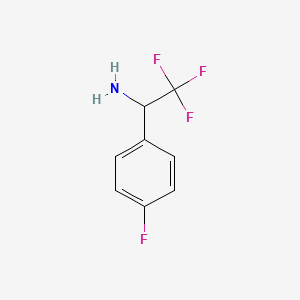

2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4N/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRDAKAYQSQLWRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)(F)F)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640789 | |

| Record name | 2,2,2-Trifluoro-1-(4-fluorophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852443-99-3 | |

| Record name | 2,2,2-Trifluoro-1-(4-fluorophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine properties

An In-Depth Technical Guide to 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine: Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound is a highly specialized chiral building block of significant interest to the pharmaceutical and agrochemical industries. Its structure is characterized by two key fluorinated motifs: a trifluoromethyl group (-CF3) and a para-fluorophenyl ring. This dual incorporation of fluorine is not coincidental; it is a deliberate design strategy to impart advantageous physicochemical and pharmacological properties to parent molecules.

The strategic placement of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity to biological targets, and pKa.[1][2] The trifluoromethyl group, in particular, is a powerful bioisostere for other chemical groups and is known to enhance membrane permeability and resist oxidative metabolism.[1] Similarly, the fluorine atom on the phenyl ring can modulate electronic properties and block metabolic attack at that position.

As a chiral amine, this compound provides a scaffold for constructing stereospecific drugs, where a single enantiomer is responsible for the desired therapeutic effect. This guide offers a comprehensive technical overview of this compound, detailing its properties, a representative synthetic route, analytical characterization protocols, and its critical role as a building block in modern drug discovery.

Physicochemical and Safety Profile

The properties of this compound can vary slightly depending on whether it is the free base or a salt form (e.g., hydrochloride) and whether it is a racemic mixture or a specific enantiomer.

Key Properties

| Property | Value | Source |

| IUPAC Name | (1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-amine | PubChem[3] |

| Synonyms | (S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine | ChemicalBook[4] |

| CAS Number | 929804-89-7 ((S)-enantiomer, free base)[5][6] | Multiple |

| 1187928-45-5 ((R)-enantiomer, free base)[7] | ||

| 929642-58-0 ((S)-enantiomer, HCl salt)[3][8] | ||

| 1184980-60-6 (Racemate, HCl salt)[9][10] | ||

| Molecular Formula | C₈H₇F₄N (Free Base) | BLDpharm[6] |

| C₈H₈ClF₄N (HCl Salt) | PubChem[3] | |

| Molecular Weight | 193.14 g/mol (Free Base) | ChemScene[11] |

| 229.60 g/mol (HCl Salt) | PubChem[3] | |

| Appearance | White to almost white powder or crystal | Chem-Impex[12] |

| Boiling Point | 198.7 ± 40.0 °C (Predicted) | ChemicalBook[4] |

| Density | 1.311 g/cm³ (Predicted) | ChemicalBook[4] |

| pKa | 6.10 ± 0.10 (Predicted) | ChemicalBook[4] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere | BLDpharm[6] |

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory or fume hood, following standard safety protocols.

-

GHS Hazard Statements: H315 (Causes skin irritation), H318/H319 (Causes serious eye damage/irritation), H335 (May cause respiratory irritation).[3][4]

-

Precautionary Statements: P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

-

Recommended PPE: Safety glasses, chemical-resistant gloves, and a lab coat are mandatory.

Synthesis and Purification

A common and logical synthetic route to chiral trifluoromethylamines involves the asymmetric reduction or reductive amination of a corresponding trifluoromethyl ketone precursor. This ensures control over the stereochemistry, which is critical for pharmaceutical applications.

Synthetic Strategy: Asymmetric Reductive Amination

The synthesis begins with the preparation of the key intermediate, 2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-one. This ketone can be synthesized via a Friedel-Crafts acylation of 4-fluorobenzene with a trifluoroacetylating agent. The subsequent step is the critical asymmetric reductive amination, where the ketone is converted directly to the chiral amine.

Caption: High-level overview of the synthesis of chiral this compound.

Representative Experimental Protocol

This protocol is a representative example based on established chemical transformations and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 2,2,2-Trifluoro-1-(4-fluorophenyl)ethan-1-one (Ketone Precursor)

-

To a stirred, cooled (0 °C) solution of anhydrous aluminum chloride (1.2 eq) in a suitable solvent (e.g., dichloromethane), add 4-fluorobenzene (1.5 eq).

-

Slowly add trifluoroacetic anhydride (1.0 eq) to the mixture, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC or GC-MS indicates completion.

-

Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.

-

Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield the pure ketone.

Step 2: Asymmetric Reductive Amination to (S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine

-

In a high-pressure reactor, dissolve the ketone precursor (1.0 eq) and a suitable chiral catalyst (e.g., a transition metal complex with a chiral phosphine ligand) in an appropriate solvent (e.g., methanol).

-

Add an ammonia source, such as ammonium formate or liquid ammonia.

-

Pressurize the reactor with hydrogen gas (H₂) to the optimized pressure (e.g., 50 bar).

-

Heat the reaction to the desired temperature (e.g., 40-60 °C) and stir until the reaction is complete as monitored by HPLC.

-

Cool the reactor, vent the hydrogen gas, and concentrate the solvent.

-

Perform an aqueous workup to remove catalysts and salts. Typically, this involves dissolving the residue in an organic solvent (e.g., ethyl acetate), washing with a basic solution (e.g., NaHCO₃), then water and brine.

-

Dry the organic layer and concentrate to give the crude amine.

-

Purify via column chromatography on silica gel to afford the enantiomerically enriched amine. The enantiomeric excess (ee) should be determined by chiral HPLC.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure, purity, and stereochemical integrity of the final product.

Caption: Standard analytical workflow for the characterization of the synthesized amine.

Structural Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the aromatic protons (typically two doublets or a multiplet), the methine proton (-CH) adjacent to the amine and CF₃ group (a quartet due to coupling with the CF₃), and the amine protons (-NH₂).

-

¹⁹F NMR: Will exhibit two signals: a singlet for the aromatic fluorine and a singlet or doublet for the trifluoromethyl group.

-

¹³C NMR: Will confirm the number of unique carbon environments, with characteristic shifts for the CF₃ carbon and the carbons attached to fluorine.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-F stretching (strong bands around 1100-1350 cm⁻¹), and aromatic C-H and C=C bonds.

Protocol: Chiral Purity Assessment by HPLC

The determination of enantiomeric excess (ee) is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method.

-

Column Selection: Utilize a chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose (e.g., Chiralpak® series).

-

Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a mixture of hexane and isopropanol with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. A typical starting point is 95:5 Hexane:IPA.

-

Sample Preparation: Prepare a dilute solution of the amine (~1 mg/mL) in the mobile phase.

-

Instrumentation:

-

Set the flow rate to ~1.0 mL/min.

-

Set the column temperature (e.g., 25 °C).

-

Set the UV detector to an appropriate wavelength (e.g., 254 nm or 220 nm).

-

-

Analysis: Inject the sample. The two enantiomers will elute at different retention times. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.[13]

Role in Drug Discovery

This compound is not a therapeutic agent itself but a high-value intermediate. Its utility stems from the predictable and beneficial ways its fluorinated motifs influence the properties of a larger drug candidate.[2]

The "Fluorine Advantage"

Incorporating this building block into a lead compound can confer several benefits:

-

Enhanced Metabolic Stability: The C-F bond is stronger than the C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can increase the drug's half-life.[1][2]

-

Increased Lipophilicity: The CF₃ group significantly increases lipophilicity, which can improve a drug's ability to cross cell membranes and the blood-brain barrier.

-

Modulated pKa: The electron-withdrawing nature of the CF₃ group lowers the basicity (pKa) of the adjacent amine compared to its non-fluorinated analog. This can alter the ionization state of the drug at physiological pH, affecting solubility, receptor binding, and cell permeability.

-

Improved Binding Affinity: The fluorine atoms can engage in favorable interactions (e.g., hydrogen bonds, dipole-dipole) with amino acid residues in the target protein's binding pocket, potentially increasing potency.

Caption: Conceptual role of a building block in the drug discovery pipeline.

Applications as a Chiral Scaffold

This molecule serves as an ideal starting point for synthesizing a wide range of potential therapeutics. The primary amine is a versatile functional handle that can be readily converted into amides, sulfonamides, ureas, or used in reductive aminations to connect to other parts of a target molecule. Its use is particularly relevant in the development of novel agents for:

-

Neurological and Psychiatric Disorders: Where blood-brain barrier penetration is often a prerequisite.[12]

-

Oncology: In the design of enzyme inhibitors (e.g., kinase inhibitors) or other anticancer agents.[14]

-

Antiviral and Anti-infective Agents: Where metabolic stability and cell penetration are crucial for efficacy.[15]

Conclusion

This compound represents a sophisticated and powerful tool in the arsenal of the modern medicinal chemist. Its value lies not in its own biological activity, but in its ability to confer a suite of desirable properties—metabolic resistance, modulated basicity, enhanced binding potential, and stereochemical precision—onto new chemical entities. A thorough understanding of its synthesis, characterization, and the physicochemical principles governing its utility is essential for researchers and drug development professionals seeking to leverage the unique advantages of fluorine chemistry to create the next generation of innovative medicines.

References

-

PubChem. (1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-amine hydrochloride. National Center for Biotechnology Information. [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

-

PubChem. Ethanamine, 2,2,2-trifluoro-. National Center for Biotechnology Information. [Link]

-

Busch, S. et al. (2001). Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods. PubMed. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Fluorinated Advantage: Why 1-(4-Fluorophenyl)ethanamine is Key in Chemical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

ResearchGate. Synthesis of N-(4-chlorophenyl)-2,2,2-trifluoro-1-(p-tolyl)ethan-1-imine 3a. ResearchGate. [Link]

- Google Patents. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.

-

MDPI. 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. MDPI. [Link]

-

Electric Motor Wholesale. 174653.00 LEESON 1HP SM4 SERIES FLUX VECTOR VFD. Electric Motor Wholesale. [Link]

-

Wallenborg, S. R. et al. (2000). On-chip chiral and achiral separation of amphetamine and related compounds labeled with 4-fluoro-7-nitrobenzofurazane. PubMed. [Link]

-

Zhang, Y. et al. (2023). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. PubMed Central. [Link]

-

Liu, H. et al. (2023). Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. PubMed. [Link]

-

ResearchGate. FT-IR, FT-Raman, NMR spectra and DFT simulations of 4-(4-fluoro-phenyl)-1H-imidazole. ResearchGate. [Link]

-

SpectraBase. 2-(2-Fluorophenyl)ethylamine - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. nbinno.com [nbinno.com]

- 3. (1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-amine hydrochloride | C8H8ClF4N | CID 16046476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (1S)-2,2,2-TRIFLUORO-1-(4-FLUOROPHENYL)ETHYLAMINE | 929804-89-7 [amp.chemicalbook.com]

- 5. (1S)-2,2,2-TRIFLUORO-1-(4-FLUOROPHENYL)ETHYLAMINE | 929804-89-7 [chemicalbook.com]

- 6. 929804-89-7|(S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethylamine|BLD Pharm [bldpharm.com]

- 7. 1187928-45-5|(R)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine|BLD Pharm [bldpharm.com]

- 8. echemi.com [echemi.com]

- 9. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 10. This compound hydrochloride [cymitquimica.com]

- 11. chemscene.com [chemscene.com]

- 12. chemimpex.com [chemimpex.com]

- 13. Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine: Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine is a chiral fluorinated amine that serves as a crucial building block in modern medicinal chemistry. The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of drug design, often imparting advantageous properties such as increased metabolic stability, enhanced binding affinity to biological targets, and improved pharmacokinetic profiles.[1] This guide provides a comprehensive overview of the structure, stereoselective synthesis, and analytical characterization of this important synthetic intermediate, with a focus on its application in the development of novel therapeutics.

The presence of both a trifluoromethyl group and a fluorine atom on the phenyl ring makes this molecule particularly interesting. The trifluoromethyl group can significantly alter the lipophilicity and electronic properties of a molecule, while the fluorine atom can influence metabolic pathways and binding interactions.[1] The specific (S)-stereochemistry at the chiral center is often critical for achieving the desired biological activity in the final drug substance.

Physicochemical Properties

A summary of the key physicochemical properties of (S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine and its hydrochloride salt are presented in the table below.

| Property | (S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine | (S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine HCl |

| Molecular Formula | C₈H₇F₄N | C₈H₈ClF₄N |

| Molecular Weight | 193.14 g/mol | 229.60 g/mol |

| Appearance | Colorless to light yellow liquid | White to yellow powder or crystals |

| CAS Number | 929804-89-7 | 929642-58-0 |

Stereoselective Synthesis

The enantiomerically pure form of 2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine is most commonly achieved through asymmetric synthesis. A robust and widely applicable method involves the diastereoselective addition of a trifluoromethyl group to a chiral N-sulfinylimine. This approach provides high stereocontrol and is amenable to scale-up.

A well-established protocol for a structurally similar compound, (1R)‐1‐(4‐bromophenyl)‐2,2,2‐trifluoroethan‐1‐amine hydrochloride, demonstrates the effectiveness of this strategy and can be adapted for the synthesis of the target molecule.[2][3] The general workflow is outlined below.

Caption: General workflow for the stereoselective synthesis of (S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine.

Experimental Protocol

The following is a detailed, step-by-step methodology adapted from established procedures for the synthesis of analogous chiral trifluoromethylated amines.[2]

Step 1: Synthesis of (S,E)-N-(4-fluorobenzylidene)-2-methylpropane-2-sulfinamide

-

To a stirred solution of 4-fluorobenzaldehyde (1.0 eq) and (S)-tert-butanesulfinamide (1.05 eq) in a suitable solvent such as THF or CH₂Cl₂ is added a dehydrating agent like titanium(IV) ethoxide (Ti(OEt)₄, 2.0 eq) or anhydrous CuSO₄.

-

The reaction mixture is stirred at room temperature or gentle reflux until the reaction is complete, as monitored by TLC or LC-MS.

-

The reaction is quenched by the addition of brine or water, and the resulting mixture is filtered through a pad of celite.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude chiral sulfinimine, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Synthesis of (S)-N-((S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl)-2-methylpropane-2-sulfinamide

-

The crude (S,E)-N-(4-fluorobenzylidene)-2-methylpropane-2-sulfinamide (1.0 eq) is dissolved in an anhydrous aprotic solvent such as THF or DMF.

-

Trifluoromethyltrimethylsilane (TMSCF₃, 1.5-2.0 eq) is added to the solution.

-

A catalytic amount of an initiator, such as potassium phosphate (K₃PO₄) or a fluoride source (e.g., TBAF), is added to the reaction mixture.

-

The reaction is stirred at room temperature until complete conversion of the starting material is observed by TLC or LC-MS.

-

The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

-

The mixture is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting diastereomeric mixture can be purified by column chromatography to isolate the desired (S,S)-diastereomer. In some cases, the desired diastereomer may precipitate from the reaction mixture upon the addition of water, simplifying purification.[2]

Step 3: Synthesis of (S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine

-

The purified (S)-N-((S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl)-2-methylpropane-2-sulfinamide (1.0 eq) is dissolved in a suitable solvent such as methanol or diethyl ether.

-

A solution of hydrochloric acid (e.g., 4M HCl in dioxane or concentrated HCl) is added, and the mixture is stirred at room temperature.

-

The progress of the deprotection is monitored by TLC or LC-MS.

-

Upon completion, the solvent is removed under reduced pressure. The resulting residue can be triturated with diethyl ether to afford the hydrochloride salt of the desired product as a solid.

-

For the free amine, a basic workup is performed, followed by extraction with an organic solvent, drying, and concentration. The free amine is typically an oil and can be purified by distillation if necessary.

Analytical Characterization

The structure and purity of (S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine are confirmed by a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton, and the amine protons. The aromatic protons will likely appear as two multiplets in the aromatic region (around 7.0-7.5 ppm). The methine proton (CH-CF₃) will be a quartet due to coupling with the three fluorine atoms of the trifluoromethyl group. The amine protons (NH₂) will typically appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the carbon of the trifluoromethyl group (as a quartet due to C-F coupling), and the benzylic carbon.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this molecule. It is expected to show two signals: one for the fluorine atom on the phenyl ring and another for the trifluoromethyl group. The trifluoromethyl group will appear as a singlet, while the fluorine on the aromatic ring will show coupling to the adjacent aromatic protons.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹), and strong C-F stretching bands for the trifluoromethyl group (typically in the range of 1100-1300 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the trifluoromethyl group.

Application in Drug Development: A Case Study in Kinase Inhibitors

Chiral fluorinated amines are highly sought-after building blocks in the synthesis of active pharmaceutical ingredients (APIs).[4] While a specific, publicly disclosed, late-stage clinical candidate or approved drug utilizing (S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine has not been definitively identified in the reviewed literature, its structural motifs are prevalent in various kinase inhibitors.

Kinase inhibitors are a major class of targeted therapies, particularly in oncology.[5] The 7-azaindole scaffold, for example, is a privileged structure in kinase inhibitor design as it can mimic the hinge-binding region of ATP. The amino group of a chiral amine like (S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine can be used to introduce this key pharmacophore into a larger molecule, while the fluorinated phenyl group can occupy other pockets of the kinase active site, contributing to potency and selectivity.

The following diagram illustrates a hypothetical signaling pathway that is often targeted by kinase inhibitors and where a molecule derived from our building block could potentially act.

Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target for kinase inhibitors in cancer therapy.

The rationale for using (S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine in the synthesis of such inhibitors lies in the ability to fine-tune the structure-activity relationship (SAR). The stereochemistry of the amine is often crucial for optimal binding to the chiral environment of the kinase active site. The trifluoromethyl and fluoro-phenyl moieties can be directed into specific hydrophobic pockets, potentially increasing potency and selectivity over other kinases, thereby reducing off-target effects and improving the therapeutic window of the drug candidate.

Conclusion

(S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine is a valuable and versatile chiral building block for the synthesis of complex, biologically active molecules. Its stereoselective synthesis can be reliably achieved using established methods, and its structure can be unequivocally confirmed through standard analytical techniques. The unique combination of a chiral center and two different types of fluorine substitution makes it an attractive component for the design of novel therapeutics, particularly in the area of kinase inhibitors. As the demand for more sophisticated and effective drugs continues to grow, the importance of such specialized building blocks in the drug discovery and development process is set to increase.

References

-

Royal Society of Chemistry. (2014). Supporting Information: An Efficient Regioselective Hydrodifluoromethylation of Unactivated Alkenes with Me3SiCF2CO2Et at Ambient Temperature. Retrieved from [Link]

-

Wolleb, H., Bonina, F., et al. (n.d.). Synthesis of (1R)‐1‐(4‐Bromophenyl)‐2,2,2‐trifluoroethan‐1‐amine Hydrochloride through Diastereoselective Trifluoromethylation of a Chiral Sulfinimine. ResearchGate. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Retrieved from [Link]

-

Liu, J., & Hu, J. (2009). Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. Future Medicinal Chemistry, 1(5), 875-888. [Link]

- Zhou, Y., Wang, J., Gu, Z., Wang, S., Zhu, W., & Aceña, J. L. (2016). Next-Generation Fluorine-Containing Pharmaceuticals, Compounds Currently in Phase II–III Clinical Trials of Major Pharmaceutical Companies: New Structural Trends and Therapeutic Areas. Chemical Reviews, 116(2), 422-518.

-

MDPI. (2023). 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. Retrieved from [Link]

-

Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]

-

Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628. [Link]

-

National Center for Biotechnology Information. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

-

ChemRxiv. (2024). Enantioselective Synthesis of Alkyl Fluorides via Biocatalytic Reduction. Cambridge Open Engage. Retrieved from [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Fluorinated Amines: A Personal Account. Retrieved from [Link]

- Ley, S. V., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1154–1174.

-

Pharmaceutical Technology. (2015). Advances in Fluorination Chemistry for API Synthesis. Retrieved from [Link]

Sources

A Technical Guide to 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine: A Key Chiral Building Block in Modern Drug Discovery

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorine and trifluoromethyl groups can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated building blocks highly valuable.[1][2] Among these, 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine stands out as a critical chiral amine for constructing complex, high-value pharmaceutical candidates. This guide provides an in-depth technical overview of its properties, synthesis, and analysis, reflecting field-proven insights into its application.

Core Compound Identity and Physicochemical Properties

This compound is a chiral primary amine featuring a trifluoromethyl group and a 4-fluorophenyl moiety attached to the same stereogenic carbon. This unique substitution pattern makes it a desirable intermediate for introducing two distinct fluorine-containing groups into a target molecule.

The compound exists as a racemic mixture or as individual enantiomers, each with distinct identifiers and properties. The choice between the racemate and a specific enantiomer is a critical decision in drug development, driven by the stereospecificity of the target receptor.

Table 1: Key Identifiers and Properties

| Form | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| (S)-Enantiomer | 929804-89-7 | C₈H₇F₄N | 193.14 | Boiling Point (Predicted): 198.7±40.0 °C; pKa (Predicted): 6.10±0.10.[3] |

| (R)-Enantiomer | 1187928-45-5 | C₈H₇F₄N | 193.14 | Specifications often list purity as ≥95%.[4] |

| Racemic HCl Salt | 1184980-60-6 | C₈H₈ClF₄N | 229.61 | Often supplied as a stable, crystalline solid. Hazard: Irritant.[5] |

| (S)-Enantiomer HCl Salt | N/A | C₈H₈ClF₄N | 229.60 | InChIKey: BMJQOPDJQFLGFV-FJXQXJEOSA-N.[4] |

The Rationale for Use in Drug Development

The incorporation of the trifluoromethyl (CF₃) group is a well-established strategy in drug design to enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[6] Furthermore, the high electronegativity of fluorine can influence the pKa of nearby functional groups and create favorable interactions, such as hydrogen bonds or dipole interactions, with protein targets.[1] The 4-fluorophenyl group adds another layer of metabolic resistance and can participate in specific binding interactions within a receptor pocket. As a chiral intermediate, this compound allows for the stereocontrolled synthesis of drug candidates, which is crucial as different enantiomers can have vastly different pharmacological and toxicological profiles.

Synthesis of Chiral this compound

The synthesis of enantiomerically pure α-trifluoromethylamines is a significant challenge in synthetic chemistry. Direct methods are often difficult, so multi-step strategies involving chiral auxiliaries, enzymatic resolution, or asymmetric catalysis are typically employed.

Asymmetric Synthesis via Chiral Auxiliaries

A robust and widely adopted method for the asymmetric synthesis of chiral amines is the use of a chiral sulfinamide auxiliary, such as tert-butanesulfinamide (tBS), developed by Ellman.[7][8] This method is prized for its reliability and scalability.

The general workflow involves three key steps:

-

Condensation: The chiral sulfinamide is condensed with the corresponding ketone, 4'-fluoro-2,2,2-trifluoroacetophenone, to form a chiral N-sulfinyl imine.

-

Diastereoselective Reduction: The C=N bond of the sulfinylimine is reduced using a hydride source (e.g., NaBH₄). The chiral sulfinyl group directs the hydride attack, leading to the formation of one diastereomer in excess.

-

Auxiliary Cleavage: The sulfinyl group is removed under acidic conditions (e.g., HCl in an alcohol solvent) to yield the desired chiral primary amine as its hydrochloride salt.

Caption: Asymmetric synthesis workflow using a chiral sulfinamide auxiliary.

Biocatalytic Asymmetric Synthesis

Enzymatic methods, particularly using transaminases (TAs), offer a green and highly selective alternative for producing chiral amines.[9] This approach involves the asymmetric amination of a prochiral ketone.

Experimental Protocol: General Biocatalytic Transamination

-

Reaction Setup: A buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5) is prepared containing the substrate (4'-fluoro-2,2,2-trifluoroacetophenone), an amine donor (e.g., isopropylamine), and the cofactor pyridoxal 5'-phosphate (PLP).

-

Enzyme Addition: A specific ω-transaminase enzyme, selected for its high activity and stereoselectivity towards the substrate, is added to the reaction mixture.[9]

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30-40 °C) with gentle agitation. The reaction progress is monitored by HPLC.

-

Workup and Isolation: Once the reaction reaches completion, the enzyme is removed (e.g., by centrifugation). The pH of the supernatant is adjusted, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated to yield the chiral amine.

To overcome product inhibition, which can limit conversion, an in situ product removal (ISPR) strategy using an aqueous two-phase system with a water-immiscible organic solvent like toluene can be employed.[9]

Caption: Biocatalytic synthesis with in situ product removal (ISPR).

Quality Control and Analytical Methodologies

Ensuring the chemical and enantiomeric purity of this compound is paramount. A combination of chromatographic and spectroscopic techniques is essential for rigorous quality control.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining enantiomeric excess (e.e.). Polysaccharide-based chiral stationary phases (CSPs) are highly effective for separating a wide range of enantiomers, including chiral amines.[10][11]

Table 2: Exemplar Chiral HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | Polysaccharide-based CSP (e.g., Lux Amylose-2, Chiralcel OD-H) | These phases provide excellent enantiorecognition for many amine compounds.[10][11][12] |

| Mobile Phase | Normal Phase: Hexane/Isopropanol with a basic additive (e.g., diethylamine) | The non-polar mobile phase with a polar modifier is standard for polysaccharide CSPs. The basic additive improves peak shape for amines. |

| Flow Rate | 1.0 mL/min | A standard analytical flow rate for 4.6 mm ID columns. |

| Detection | UV at 254 nm | The phenyl ring provides strong chromophoric activity for reliable detection. |

| Temperature | 25 °C | Temperature can affect selectivity; consistency is key.[11] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for structural confirmation. While ¹H and ¹³C NMR are standard, ¹⁹F NMR is particularly powerful for analyzing fluorinated compounds.

-

¹⁹F NMR: Fluorine-19 is a spin ½ nucleus with 100% natural abundance and high sensitivity, resulting in sharp signals and a wide chemical shift range.[5][13] This makes it an excellent probe for confirming the presence and electronic environment of the fluorine atoms. The CF₃ group and the aromatic fluorine will appear as distinct signals with characteristic chemical shifts.[14] The purity of the sample can often be assessed by comparing the integration of the product signals to those of impurities.

Safety and Handling

As with all active chemical reagents, proper handling is essential. Safety data for analogous compounds indicates that this compound and its salts should be treated as hazardous.

-

GHS Hazards: Likely classified as causing skin irritation/burns and serious eye damage.[6] May be harmful if swallowed.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[3] Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place.[15]

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is an enabling tool for modern drug discovery. Its unique combination of a chiral center with two distinct types of fluorine substitution provides medicinal chemists with a powerful building block to optimize the pharmacokinetic and pharmacodynamic properties of new drug candidates. As synthetic methodologies, particularly in biocatalysis, continue to advance, the efficient and scalable production of this and other complex fluorinated amines will further accelerate the development of next-generation therapeutics.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 91763789, (1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-amine hydrochloride. Retrieved January 7, 2026 from [Link].

- Green, A. P., et al. (2021). ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. Molecules, 26(5), 1375.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9773, Ethanamine, 2,2,2-trifluoro-. Retrieved January 7, 2026 from [Link].

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 7, 2026, from [Link].

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved January 7, 2026, from [Link].

- Barros, A. M., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 2(1), 001-024.

-

Kazemi, F., et al. (2023). Synthesis of N-(4-chlorophenyl)-2,2,2-trifluoro-1-(p-tolyl)ethan-1-imine 3a. ResearchGate. Retrieved January 7, 2026, from [Link].

-

Onyx Scientific. (n.d.). Chiral Resolution Screening. Retrieved January 7, 2026, from [Link].

-

Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved January 7, 2026, from [Link].

- Xu, H. C., Chowdhury, S., & Ellman, J. A. (2013). Asymmetric synthesis of amines using tert-butanesulfinamide.

- Google Patents. (n.d.). CN104292209A - Novel method for preparing 2-(4-fluorophenyl) thiophene (compound V).

- Dalvit, C., et al. (2021). 19F NMR as a tool in chemical biology. RSC Chemical Biology, 2(1), 136-152.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 58077594, 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethan-1-one. Retrieved January 7, 2026 from [Link].

-

Ellman Laboratory, Yale University. (n.d.). Asymmetric Synthesis of Amines. Retrieved January 7, 2026, from [Link].

- Wzorek, A., et al. (2024). Asymmetric Biomimetic Transamination for Preparation of Tetrafluoroethylene-Containing Amines: An Update. Open Access Journal of Chemistry, 6(1), 7-15.

- Annadate, R. A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1146.

- El-Gazzar, M. G., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1070–1094.

- Singh, R. P., et al. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 27(19), 6245.

- Davies, S. G., et al. (2015). Asymmetric Synthesis of Substituted anti-β-Fluorophenylalanines. Organic Letters, 17(9), 2254–2257.

- Google Patents. (n.d.). CN113004142B - Novel preparation method of 2,4, 5-trifluoro-phenylacetic acid.

- Iannotta, D., et al. (2020). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 25(21), 5195.

- Google Patents. (n.d.). WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.

-

Phenomenex. (n.d.). Pick the RIGHT CHIRAL COLUMN The FIRST Time EVERY Time. Retrieved January 7, 2026, from [Link].

- Pataj, Z., et al. (2024). Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases. International Journal of Molecular Sciences, 25(5), 2686.

Sources

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 3. (1S)-2,2,2-TRIFLUORO-1-(4-FLUOROPHENYL)ETHYLAMINE | 929804-89-7 [amp.chemicalbook.com]

- 4. (1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-amine hydrochloride | C8H8ClF4N | CID 16046476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. jelsciences.com [jelsciences.com]

- 7. Asymmetric synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 9. mdpi.com [mdpi.com]

- 10. phx.phenomenex.com [phx.phenomenex.com]

- 11. Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. 19F [nmr.chem.ucsb.edu]

- 15. chemscene.com [chemscene.com]

Introduction: The Significance of Fluorinated Chiral Amines in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis of 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] Fluorination can enhance metabolic stability, improve binding affinity to biological targets, and modulate the basicity of nearby functional groups.[3] Within this context, chiral amines containing a trifluoromethyl group (CF3) are of particular interest. The trifluoromethyl group is a highly lipophilic and metabolically stable bioisostere for other alkyl groups, and its strong electron-withdrawing nature significantly reduces the basicity of the amine, which can improve oral bioavailability and reduce off-target effects.[4]

This guide provides an in-depth technical overview of the synthesis of this compound, a valuable chiral building block for the synthesis of a variety of pharmacologically active compounds. The presence of both a trifluoromethyl group and a fluorine atom on the phenyl ring makes this molecule a particularly attractive scaffold for drug discovery. We will explore several key synthetic strategies, from classical racemic methods to modern asymmetric approaches, providing detailed protocols and a comparative analysis to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their needs.

Chapter 1: Racemic Synthesis via Reductive Amination: The Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a well-established and cost-effective method for the reductive amination of ketones and aldehydes.[5][6] This one-pot reaction utilizes ammonium formate or formamide as both the amine source and the reducing agent, typically at elevated temperatures.[6]

Mechanism of the Leuckart-Wallach Reaction

The reaction proceeds through the initial formation of an iminium ion from the ketone and ammonia (derived from ammonium formate). This is followed by the reduction of the iminium ion by a formate ion, which acts as a hydride donor. The resulting primary amine is often formylated under the reaction conditions, requiring a subsequent hydrolysis step to yield the free amine.[5]

Caption: Mechanism of the Leuckart-Wallach Reaction.

Experimental Protocol: Leuckart-Wallach Synthesis

Materials:

-

2,2,2-Trifluoro-1-(4-fluorophenyl)ethanone

-

Ammonium formate

-

Concentrated hydrochloric acid

-

Sodium hydroxide solution

-

Diethyl ether (or other suitable organic solvent)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 2,2,2-trifluoro-1-(4-fluorophenyl)ethanone (1 equivalent) and ammonium formate (excess, e.g., 5-10 equivalents).

-

Heat the mixture to 160-180 °C and maintain this temperature for 6-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Add concentrated hydrochloric acid and reflux the mixture for 4-6 hours to hydrolyze the formamide intermediate.

-

Cool the mixture and neutralize with a sodium hydroxide solution until the pH is basic.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude racemic amine.

-

Purify the product by distillation or column chromatography.

Chapter 2: Asymmetric Synthesis Strategies

For pharmaceutical applications, obtaining a single enantiomer of the target amine is crucial. Several asymmetric strategies have been developed to achieve this, including catalytic asymmetric reduction of ketimines and the use of chiral auxiliaries.

Catalytic Asymmetric Reduction of Ketimines

This approach involves the reduction of a pre-formed or in-situ generated imine using a chiral catalyst and a hydride source. Chiral phosphoric acids (CPAs) derived from BINOL have emerged as powerful catalysts for this transformation, often in combination with a Hantzsch ester as the hydride donor.[7][8]

The chiral phosphoric acid acts as a Brønsted acid, protonating the imine to form a chiral ion pair. This activation enhances the imine's electrophilicity and creates a chiral environment that directs the hydride transfer from the Hantzsch ester to one face of the imine, leading to the formation of the amine with high enantioselectivity.[1][2]

Caption: Catalytic cycle of CPA-catalyzed imine reduction.

Materials:

-

2,2,2-Trifluoro-1-(4-fluorophenyl)ethanone

-

Benzylamine (or other suitable amine)

-

Chiral phosphoric acid catalyst (e.g., TRIP)

-

Hantzsch ester

-

Toluene (or other suitable solvent)

Procedure:

-

To a solution of 2,2,2-trifluoro-1-(4-fluorophenyl)ethanone (1 equivalent) and benzylamine (1.1 equivalents) in toluene, add the chiral phosphoric acid catalyst (e.g., 1-5 mol%).

-

Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Add the Hantzsch ester (1.2 equivalents) to the reaction mixture.

-

Stir at the appropriate temperature (e.g., room temperature to 60 °C) until the reaction is complete (monitored by TLC or HPLC).

-

Remove the solvent under reduced pressure.

-

The resulting N-benzyl amine can be deprotected via hydrogenolysis (e.g., using H2 and Pd/C) to yield the chiral primary amine.

-

Purify the final product by column chromatography.

Diastereoselective Synthesis Using Chiral Auxiliaries

The use of a chiral auxiliary, such as N-tert-butanesulfinamide, is a robust and widely used method for the asymmetric synthesis of amines.[9][10] The chiral sulfinyl group directs the addition of a nucleophile to the imine, allowing for high diastereoselectivity.

The synthesis begins with the condensation of the ketone with (R)- or (S)-N-tert-butanesulfinamide to form the corresponding N-sulfinyl ketimine. Subsequent reduction of the ketimine with a hydride reagent, such as sodium borohydride, proceeds with high diastereoselectivity. Finally, acidic cleavage of the sulfinyl group yields the enantioenriched primary amine.[11]

Caption: Synthesis using an N-tert-butanesulfinyl auxiliary.

Materials:

-

2,2,2-Trifluoro-1-(4-fluorophenyl)ethanone

-

(R)-N-tert-butanesulfinamide

-

Titanium(IV) ethoxide

-

Sodium borohydride

-

Methanol

-

Hydrochloric acid

-

Tetrahydrofuran (THF)

Procedure:

-

Imine Formation: To a solution of 2,2,2-trifluoro-1-(4-fluorophenyl)ethanone (1 equivalent) and (R)-N-tert-butanesulfinamide (1.05 equivalents) in THF, add titanium(IV) ethoxide (2 equivalents). Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction to room temperature and pour it into brine with vigorous stirring. Filter the resulting suspension and extract the filtrate with ethyl acetate. Dry the organic layer and concentrate to give the crude N-sulfinyl ketimine.

-

Diastereoselective Reduction: Dissolve the crude ketimine in methanol and cool to 0 °C. Add sodium borohydride (1.5 equivalents) portion-wise. Stir for 1-2 hours at 0 °C.

-

Quench the reaction with water and extract with ethyl acetate. Dry the organic layer and concentrate.

-

Auxiliary Cleavage: Dissolve the crude sulfinamide in methanol and add a solution of HCl in diethyl ether. Stir at room temperature until the cleavage is complete (monitored by TLC).

-

Concentrate the mixture, and then partition between water and diethyl ether. Basify the aqueous layer with NaOH and extract with diethyl ether. Dry the organic layer and concentrate to yield the chiral amine.

Chapter 3: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique for obtaining enantiomerically pure compounds from a racemic mixture.[12][13] Lipases are commonly used enzymes for the resolution of amines via enantioselective acylation.[14]

Principle of Enzymatic Kinetic Resolution

In the presence of a lipase and an acyl donor, one enantiomer of the racemic amine is preferentially acylated, while the other remains unreacted. The resulting acylated amine and the unreacted amine can then be separated.

Caption: Principle of enzymatic kinetic resolution of a racemic amine.

Experimental Protocol: Enzymatic Resolution

Materials:

-

Racemic this compound

-

Immobilized lipase (e.g., Novozym 435)

-

Vinyl acetate (or other acyl donor)

-

Organic solvent (e.g., toluene, hexane)

Procedure:

-

To a solution of the racemic amine (1 equivalent) in an organic solvent, add the immobilized lipase and vinyl acetate (0.5-1 equivalent).

-

Shake the mixture at a controlled temperature (e.g., 30-50 °C).

-

Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

-

Filter off the enzyme.

-

The acylated amine and the unreacted amine can be separated by column chromatography or by acid-base extraction.

-

The acylated amine can be hydrolyzed back to the free amine if the other enantiomer is desired.

Chapter 4: Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on several factors, including the desired scale, required enantiopurity, cost of reagents, and available equipment.

| Method | Yield | Enantioselectivity (ee/de) | Scalability | Cost | Key Advantages | Key Disadvantages |

| Leuckart-Wallach | Moderate | N/A (Racemic) | High | Low | Simple, inexpensive reagents. | High temperatures, racemic product. |

| Asymmetric Reduction | Good to Excellent | High (up to 99% ee) | Moderate | Moderate to High | High enantioselectivity, catalytic. | Requires chiral catalyst, deprotection step. |

| Chiral Auxiliary | Good | High (up to >99% de) | Moderate | Moderate | Reliable, high diastereoselectivity. | Stoichiometric chiral auxiliary, multiple steps. |

| Enzymatic Resolution | Max 50% per enantiomer | Excellent (>99% ee) | Moderate | Moderate | High enantioselectivity, mild conditions. | Theoretical yield limited to 50% for one enantiomer. |

Chapter 5: Applications in Drug Discovery and Development

This compound is a key building block in the synthesis of various pharmaceutical agents. Its structural features are often exploited to enhance the properties of drug candidates. For instance, it can be incorporated into molecules targeting a wide range of biological targets, including enzymes and receptors. The fluorinated phenyl ring can participate in favorable interactions within protein binding pockets, while the trifluoromethyl group can improve metabolic stability.[15]

While specific drug candidates containing this exact fragment may be proprietary, the broader class of α-trifluoromethyl amines serves as a non-hydrolyzable amide isostere, a strategy used in the design of protease inhibitors and other peptidomimetics.[4]

Conclusion and Future Outlook

The synthesis of this compound can be achieved through several effective methods. While the Leuckart-Wallach reaction provides a straightforward route to the racemic amine, asymmetric approaches are essential for pharmaceutical applications. Catalytic asymmetric reduction and the use of chiral auxiliaries offer reliable ways to obtain highly enantioenriched products. Enzymatic resolution provides an alternative with excellent enantioselectivity, albeit with a theoretical yield limitation of 50%.

Future research in this area will likely focus on the development of more efficient and sustainable catalytic systems, including those that operate under milder conditions and with lower catalyst loadings. The exploration of flow chemistry for the continuous and safe production of fluorinated amines is also a promising avenue for industrial-scale synthesis. As the demand for sophisticated fluorinated building blocks in drug discovery continues to grow, the development of novel and improved synthetic routes to compounds like this compound will remain a key area of research.

References

- Liu, J., & Hu, J. (2009). Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. Future Medicinal Chemistry, 1(5), 875-888.

- Goodman, J. M., & Simón, L. (2008). Theoretical Study of the Mechanism of Hantzsch Ester Hydrogenation of Imines Catalyzed by Chiral BINOL-Phosphoric Acids. Journal of the American Chemical Society, 130(42), 13952-13960.

- Jacobsen, E. N., & Knowles, R. R. (2010). A Practical Guide for Predicting the Stereochemistry of Bifunctional Phosphoric Acid Catalyzed Reactions of Imines. Accounts of Chemical Research, 43(11), 1438-1448.

- Akiyama, T., & Mori, K. (2005). Chiral Brønsted Acid-Catalyzed Enantioselective Aza-Diels–Alder Reaction.

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

- Bakulev, V. A., & Dehaen, W. (2004). Synthesis of α-Trifluoromethylamines. Chemical Reviews, 104(5), 2457-2506.

- Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757-786.

- Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.

- Gotor, V., Alfonso, I., & García-Urdiales, E. (Eds.). (2008). Asymmetric organic synthesis with enzymes. John Wiley & Sons.

- Terada, M. (2010).

- Soloshonok, V. A., & Han, J. (2011). Asymmetric synthesis of α-amino acids with a trifluoromethyl group. Amino Acids, 41(4), 859-873.

- Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984-995.

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Fluorinated Advantage: Why 1-(4-Fluorophenyl)ethanamine is Key in Chemical Manufacturing. Retrieved from [Link]

- Faber, K. (2011). Biotransformations in organic chemistry. Springer Science & Business Media.

- Yang, L., Dai, R., Liu, W., & Deng, Y. (n.d.). Preparation of Aliphatic Amines by the Leuckart Reaction.

-

TU Delft Research Portal. (n.d.). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterif. Retrieved from [Link]

- Falus, P., Boros, Z., Hornyánszky, G., Nagy, J., Ürge, L., Darvas, F., & Poppe, L. (2010). Synthesis and Lipase Catalysed Kinetic Resolution of Racemic Amines. Studia Universitatis Babes-Bolyai Chemia, 55(4), 191-200.

-

ResearchGate. (n.d.). ChemInform Abstract: Asymmetric Synthesis of Chiral Amines by Highly Diastereoselective 1,2-Additions of Organometallic Reagents to N-tert-Butanesulfinyl Imines. Retrieved from [Link]

-

ResearchGate. (n.d.). Lipase catalyzed kinetic resolution for the production of (S)-3-[5-(4-fluoro-phenyl)-5-hydroxy-pentanoyl]-4-phenyl-oxazolidin-2-one: An intermediate for the synthesis of ezetimibe. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Retrieved from [Link]

-

Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of Aliphatic Amines by the Leuckart Reaction. Retrieved from [Link]

-

PubMed. (n.d.). Dynamic kinetic resolution of suprofen thioester via coupled trioctylamine and lipase catalysis. Retrieved from [Link]

- Google Patents. (n.d.). CA2695203A1 - Improved method for the synthesis of substituted formylamines and substituted amines.

-

Journal of Organic and Pharmaceutical Chemistry. (n.d.). Recent advances in the asymmetric functionalization of N-(tert-butylsulfinyl)polyfluoroalkyl imines. Retrieved from [Link]

-

Edgars Suna Group. (n.d.). Diastereoselective synthesis using chiral auxiliary. Retrieved from [Link]

-

Erowid. (n.d.). The Leuckart Reaction. Retrieved from [Link]

-

Biomedical and Pharmacology Journal. (n.d.). A Convenient Procedure for the Asymmetric Reduction of Prochiral ketones using TetrabutylammoniumFluoride, Polymethylhydrosiloxane and Biocatalysts, Baker's Yeast. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. Retrieved from [Link]

-

University of Groningen. (n.d.). Asymmetric Imine Isomerisation in the Enantioselective Synthesis of Chiral Amines from Prochiral Ketones. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). SYNTHESIS OF TRIFLUOROMETHYL-IMINES BY SOLID ACID/SUPERACID CATALYZED MICROWAVE ASSISTED APPROACH. Retrieved from [Link]

-

ACS Publications. (n.d.). Origin of Stereoselectivity in FLP-Catalyzed Asymmetric Hydrogenation of Imines. Retrieved from [Link]

- Google Patents. (n.d.). Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction | MDPI [mdpi.com]

- 6. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 7. BJOC - Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules [beilstein-journals.org]

- 8. Cheon Research Lab - Chiral Phosphoric Acid Catalysis [sites.google.com]

- 9. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sioc.cas.cn [sioc.cas.cn]

- 12. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. nbinno.com [nbinno.com]

The Anticonvulsant Potential of 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine Derivatives: A Technical Guide for Drug Development Professionals

Foreword: The Strategic Imperative of Fluorination in CNS Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established and powerful tool for optimizing pharmacokinetic and pharmacodynamic properties. The unique physicochemical characteristics of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides an in-depth exploration of the biological activity of a specific class of fluorinated compounds: derivatives of 2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine. While direct research on this specific scaffold is emerging, we can extrapolate from the broader class of fluorinated phenylacetamides and phenethylamines to understand their potential as anticonvulsant agents. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical spaces in the pursuit of next-generation therapies for neurological disorders.

The Core Rationale: Targeting Neuronal Excitability with Fluorinated Phenethylamines

The foundational premise for investigating this compound derivatives as anticonvulsants lies in the established activity of related phenethylamine and phenylacetamide structures on central nervous system (CNS) targets. The phenethylamine core is a privileged scaffold in neuropharmacology, forming the basis for many neurotransmitters and psychoactive drugs. The introduction of fluorine, particularly the trifluoromethyl group at the α-position and a fluorine atom on the phenyl ring, is anticipated to modulate several key properties:

-

Metabolic Stability: The robust C-F bond can block sites of oxidative metabolism, potentially leading to an extended plasma half-life and improved bioavailability.

-

Lipophilicity: Fluorination generally increases lipophilicity, which can enhance blood-brain barrier penetration, a critical attribute for CNS-acting drugs.

-

Target Engagement: The electron-withdrawing nature of fluorine can alter the pKa of the amine group and influence the electronic environment of the aromatic ring, thereby modulating interactions with target proteins such as ion channels and receptors.

While the precise mechanisms of action for derivatives of this compound are yet to be fully elucidated, the primary hypothesis is their ability to modulate neuronal excitability. This is a common mechanism for many anticonvulsant drugs and is often achieved through interaction with voltage-gated sodium channels or enhancement of GABAergic inhibition.

Structure-Activity Relationships: Insights from Analogous Fluorinated Scaffolds

Although specific structure-activity relationship (SAR) studies on this compound derivatives are not extensively published, we can draw valuable insights from related classes of compounds. For instance, studies on fluorinated phenylacetamides have demonstrated that the nature and position of the fluorine substituent on the phenyl ring can significantly impact anticonvulsant efficacy and neurotoxicity.[1]

Similarly, research on various phenethylamine derivatives has shown that substitutions on the aromatic ring and the ethylamine side chain play a crucial role in their affinity for various CNS targets, including serotonin and dopamine transporters and receptors.[2][3] Halogenation at the para-position of the phenyl ring, as seen in the core structure of interest, has been shown in some phenethylamine series to enhance binding affinity to certain receptors.[3]

The α-trifluoromethyl group is a key feature. Its strong electron-withdrawing properties can significantly influence the acidity of the amine proton and the overall conformation of the molecule, which in turn dictates its interaction with the binding pockets of target proteins.

Key Biological Activities and Potential Therapeutic Applications

Based on the broader understanding of fluorinated phenethylamines, derivatives of this compound are predicted to exhibit a range of biological activities, with anticonvulsant properties being a primary focus.

Anticonvulsant Activity

The core hypothesis is that these derivatives will show efficacy in preclinical models of epilepsy. The maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests in rodents are standard initial screens for anticonvulsant activity. The MES model is predictive of efficacy against generalized tonic-clonic seizures, while the scPTZ model is indicative of activity against absence seizures.[1]

Monoamine Oxidase (MAO) Inhibition

Phenethylamine is a known substrate for monoamine oxidase (MAO), an enzyme crucial for the metabolism of neurotransmitters.[4] It is plausible that derivatives of this compound could act as inhibitors of MAO-A or MAO-B. MAO inhibitors are used in the treatment of depression and Parkinson's disease. The selectivity for MAO-A versus MAO-B would be a critical determinant of their therapeutic potential and side-effect profile.

Modulation of Serotonin and Dopamine Systems

Phenethylamines are well-known to interact with serotonin (5-HT) and dopamine (DA) receptors and transporters.[2][3] Therefore, it is anticipated that derivatives of the core structure could exhibit affinity for these targets. Such interactions could contribute to a broader neuropharmacological profile, potentially encompassing antidepressant or anxiolytic effects.

Experimental Protocols for Biological Evaluation

To rigorously assess the biological activity of novel this compound derivatives, a systematic approach employing both in vitro and in vivo assays is essential.

In Vitro Assays

This assay determines the inhibitory potential of the test compounds against the A and B isoforms of MAO.

-

Principle: The assay measures the production of hydrogen peroxide, a byproduct of MAO-catalyzed amine oxidation. In the presence of horseradish peroxidase, hydrogen peroxide reacts with a probe (e.g., Amplex Red) to produce a fluorescent product. The rate of fluorescence increase is proportional to MAO activity.

-

Step-by-Step Protocol:

-

Prepare a working solution of the test compound in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

In a 96-well plate, add the test compound solution, recombinant human MAO-A or MAO-B enzyme, and a reaction mixture containing horseradish peroxidase and Amplex Red.

-

Initiate the reaction by adding a substrate (e.g., p-tyramine for both isoforms, or a selective substrate like serotonin for MAO-A and benzylamine for MAO-B).

-

Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

Calculate the percent inhibition relative to a vehicle control and determine the IC50 value.

-

Diagram of the MAO Inhibition Assay Workflow

Caption: Workflow for the in vitro monoamine oxidase inhibition assay.

These assays determine the affinity of the test compounds for specific CNS targets.

-

Principle: The assay measures the ability of a test compound to displace a radiolabeled ligand from its target receptor or transporter.

-

General Protocol:

-

Prepare cell membranes expressing the target receptor or transporter (e.g., 5-HT2A, DAT).

-

Incubate the membranes with a known concentration of a radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A) in the presence of varying concentrations of the test compound.

-

After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the filter-bound complex using liquid scintillation counting.

-

Calculate the Ki value, which represents the inhibitory constant of the test compound.

-

In Vivo Assays

This model is used to identify compounds effective against generalized tonic-clonic seizures.

-

Principle: A brief electrical stimulus is applied to the corneas of the animal, inducing a tonic hindlimb extension seizure. Anticonvulsant compounds can prevent this seizure.

-

Step-by-Step Protocol:

-

Administer the test compound to the animal (e.g., via intraperitoneal injection).

-

At the time of predicted peak effect, apply a supramaximal electrical stimulus (e.g., 50 mA for 0.2 s in mice) via corneal electrodes.

-

Observe the animal for the presence or absence of a tonic hindlimb extension.

-

Determine the median effective dose (ED50) that protects 50% of the animals from the seizure.

-

This model is used to identify compounds effective against absence seizures.

-

Principle: A convulsant dose of pentylenetetrazol is administered subcutaneously, which induces clonic seizures. Anticonvulsant compounds can prevent or delay the onset of these seizures.

-

Step-by-Step Protocol:

-

Administer the test compound to the animal.

-

At the time of predicted peak effect, administer a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg, s.c. in mice).

-

Observe the animal for a set period (e.g., 30 minutes) for the presence of clonic seizures lasting for at least 5 seconds.

-

Determine the ED50 that protects 50% of the animals from seizures.

-

This test assesses for potential motor impairment, a common side effect of CNS-active drugs.

-

Principle: The animal is placed on a rotating rod. Neurotoxic compounds will impair the animal's ability to maintain its balance on the rod.

-

Step-by-Step Protocol:

-

Train the animals to stay on the rotating rod for a set period (e.g., 1 minute).

-

Administer the test compound.

-

At various time points after administration, place the animal back on the rotating rod and record the time until it falls off.

-

Determine the median toxic dose (TD50) that causes 50% of the animals to fail the test.

-

Diagram of the In Vivo Anticonvulsant Drug Discovery Cascade

Caption: A typical in vivo screening cascade for anticonvulsant drug candidates.

Data Presentation and Interpretation

All quantitative data from these assays should be meticulously documented and analyzed. A tabular format is highly recommended for clear comparison of the biological activities of different derivatives.

Table 1: Hypothetical Biological Data for Novel this compound Derivatives

| Compound ID | R-Group Modification | MAO-A IC50 (µM) | MAO-B IC50 (µM) | 5-HT2A Ki (nM) | DAT Ki (nM) | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Rotarod TD50 (mg/kg) | Protective Index (TD50/ED50 MES) |

| Parent | H | > 100 | > 100 | 5,200 | 8,500 | > 300 | > 300 | > 300 | - |

| DERIV-01 | 3-Cl | 15.2 | 0.8 | 250 | 1,200 | 55 | 78 | > 300 | > 5.5 |

| DERIV-02 | 4-OCH3 | 5.6 | 2.1 | 150 | 950 | 42 | 65 | 250 | 6.0 |

| DERIV-03 | N-CH3 | > 100 | 85.3 | 4,800 | 7,600 | 120 | 150 | > 300 | > 2.5 |

Note: The data presented in this table is purely illustrative and intended to demonstrate a format for data presentation. Actual experimental results would be required.

Concluding Remarks and Future Directions

The exploration of this compound derivatives represents a promising avenue for the discovery of novel CNS-active agents, particularly those with anticonvulsant properties. The strategic incorporation of fluorine is anticipated to confer advantageous pharmacokinetic and pharmacodynamic properties. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of these compounds. Future research should focus on the synthesis of a diverse library of derivatives to establish clear structure-activity relationships. Furthermore, mechanistic studies will be crucial to identify the specific molecular targets responsible for their biological effects. Through a rigorous and iterative process of design, synthesis, and biological testing, it is our belief that this chemical scaffold holds significant potential for the development of next-generation therapeutics for epilepsy and other neurological disorders.

References

-

Synthesis and monoamine oxidase inhibitory activities of some 3-(4-fluorophenyl)-5-aryl-n-substituted-4,5-dihydro-(1H)-pyrazole-1-carbothioamide derivatives. Arzneimittelforschung. (URL: [Link])

-

Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics. (URL: [Link])

-

Synthesis and monoamine oxidase inhibitory activities of alpha-allenic amines in vivo and in vitro. Different activities of two enantiomeric allenes. Journal of Medicinal Chemistry. (URL: [Link])

-